Nabazenil
CAS No.: 58019-65-1
Cat. No.: VC3877026
Molecular Formula: C35H55NO3
Molecular Weight: 537.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58019-65-1 |
|---|---|
| Molecular Formula | C35H55NO3 |
| Molecular Weight | 537.8 g/mol |
| IUPAC Name | [6,6,9-trimethyl-3-(3-methyloctan-2-yl)-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl] 4-(azepan-1-yl)butanoate |
| Standard InChI | InChI=1S/C35H55NO3/c1-7-8-11-15-26(3)27(4)28-23-31(38-33(37)16-14-21-36-19-12-9-10-13-20-36)34-29-22-25(2)17-18-30(29)35(5,6)39-32(34)24-28/h23-27H,7-22H2,1-6H3 |
| Standard InChI Key | DRVZFWZGQKGHQO-UHFFFAOYSA-N |
| SMILES | CCCCCC(C)C(C)C1=CC2=C(C3=C(CCC(C3)C)C(O2)(C)C)C(=C1)OC(=O)CCCN4CCCCCC4 |
| Canonical SMILES | CCCCCC(C)C(C)C1=CC2=C(C3=C(CCC(C3)C)C(O2)(C)C)C(=C1)OC(=O)CCCN4CCCCCC4 |
Introduction
Chemical Structure and Synthesis
Nabazenil features a benzochromene core fused with an azepane moiety, distinguishing it from benzimidazole-based opioids like etonitazene or isotonitazene . The synthesis involves cyclization reactions to construct the benzochromene scaffold, followed by nucleophilic substitution to introduce the azepane group. Industrial production optimizes these steps for yield and purity, though specific synthetic routes remain proprietary .
Structural Modifications
Modifications to the benzochromene core or azepane substituents alter receptor binding affinity. For example:
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Oxidation: Generates derivatives with reduced CB1 receptor activity.
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Reduction: Increases lipophilicity, potentially enhancing blood-brain barrier penetration.
Pharmacological Profile
Nabazenil primarily targets cannabinoid receptors, with highest affinity for CB1 receptors in the central nervous system . Preclinical studies suggest dose-dependent effects:
| Parameter | Value (Preclinical Models) |
|---|---|
| CB1 Receptor IC50 | 12.3 nM |
| Anticonvulsant ED50 | 1.5 mg/kg |
| Plasma Half-Life (Rats) | 4.2 hours |
These data indicate potent anticonvulsant activity, though human pharmacokinetics remain unstudied .
Risks and Limitations
Research Gaps
Critical knowledge gaps persist:
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Human toxicity thresholds
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Long-term cognitive effects
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Interaction profiles with common antiseizure medications
Forensic and Regulatory Considerations
No international controls currently regulate Nabazenil, reflecting its niche research status. Analytical methods for detection remain underdeveloped compared to established cannabinoids.
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